Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-13-7(12)5-4(9)2-3(8)6(10)11-5/h2H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVXVTUGOFOAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1Cl)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate typically involves the bromination and chlorination of pyridine derivatives followed by esterification. A common synthetic route includes the following steps:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Chlorination: The brominated pyridine is then chlorinated using thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated product is reacted with ammonia or an amine to introduce the amino group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved vary based on the specific biological context and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The reactivity and physicochemical properties of pyridine derivatives are highly sensitive to substituent positions and types. Key analogs include:
*Estimated based on substituent contributions.
Key Observations :
- Amino Group Impact: The target compound’s amino group at position 6 increases electron density on the pyridine ring, enhancing nucleophilic reactivity compared to non-aminated analogs like CAS 1214353-79-3 .
- Halogen Effects : Bromine and chlorine at positions 5 and 3 create steric hindrance and electronic withdrawal, stabilizing the ester group against hydrolysis relative to less-halogenated derivatives .
Physicochemical Properties
Limited data from available evidence highlights trends:
Analysis :
- The absence of amino groups in CAS 1214353-79-3 results in a lower predicted pKa (-3.38), indicating stronger acidity compared to the target compound, where the amino group likely increases basicity .
- Halogen positioning (e.g., 5-Br vs. 6-Br) influences boiling points and solubility due to differences in molecular polarity and steric effects.
Biological Activity
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action is still under investigation, but it is hypothesized that the compound may act as an inhibitor or modulator in biochemical pathways relevant to disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (Mtb).
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| This compound | MRSA | Inhibitory | |
| This compound | Mtb H37Rv | Antimycobacterial |
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicate that this compound exhibits selective cytotoxicity against several cancer types.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | High cytotoxicity |
| A549 (Lung) | 20 | Moderate cytotoxicity |
| HEPG2 (Liver) | 25 | Moderate cytotoxicity |
Case Studies
-
Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial efficacy of this compound against MRSA. The compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL, indicating strong antimicrobial properties.
-
Anticancer Potential
- In vitro studies demonstrated that this compound significantly inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of 15 μM. Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
